N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide
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Overview
Description
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a complex organic compound that features a combination of benzyl, chloro, methoxy, sulfonyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction involving benzyl chloride and an appropriate nucleophile.
Introduction of the Sulfonyl Group: The sulfonyl group is often introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine or alcohol.
Attachment of the Furan Group: The furan group can be attached through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves a palladium-catalyzed cross-coupling of a boronic acid derivative with a halide.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the intermediate products are combined under controlled conditions to form the desired glycinamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of sulfonyl and furan groups with biological targets.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)glycinamide: Similar structure but with a thiophene ring instead of a furan ring.
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiophene or pyridine. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21ClN2O5S |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21ClN2O5S/c1-28-19-10-9-17(22)12-20(19)30(26,27)24(14-16-6-3-2-4-7-16)15-21(25)23-13-18-8-5-11-29-18/h2-12H,13-15H2,1H3,(H,23,25) |
InChI Key |
ADXLTQKGUCTFGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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